molecular formula C25H19ClFNO4 B10905139 (4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10905139
M. Wt: 451.9 g/mol
InChI Key: QZQQMZRFZHHMEI-BKUYFWCQSA-N
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Description

4-((Z)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and various substituents including chlorine, fluorine, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Ether: The reaction of 4-chlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate to form 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzene.

    Aldol Condensation: The intermediate is then subjected to aldol condensation with 4-fluorobenzaldehyde in the presence of a base like sodium hydroxide to form the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization with urea or thiourea under acidic conditions to form the oxazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-((Z)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and liquid crystals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-((4-CHLOROBENZYL)OXY)BENZALDEHYDE N-(4-FLUOROPHENYL)THIOSEMICARBAZONE: Similar in structure but contains a thiosemicarbazone group instead of an oxazole ring.

    4-(4′-Chlorobenzyloxy)phenylboronic acid: Contains a boronic acid group instead of an oxazole ring and fluorophenyl group.

Uniqueness

4-((Z)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE is unique due to its combination of substituents and the presence of an oxazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H19ClFNO4

Molecular Weight

451.9 g/mol

IUPAC Name

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C25H19ClFNO4/c1-2-30-23-14-17(5-12-22(23)31-15-16-3-8-19(26)9-4-16)13-21-25(29)32-24(28-21)18-6-10-20(27)11-7-18/h3-14H,2,15H2,1H3/b21-13-

InChI Key

QZQQMZRFZHHMEI-BKUYFWCQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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